3-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)propanamide
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Description
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for their antioxidant and anticancer activities. For instance, specific derivatives showed antioxidant activity higher than ascorbic acid and exhibited cytotoxic effects against human glioblastoma and breast cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).
Synthesis and Chemical Properties
The synthesis of related compounds, including furan and thiophene derivatives, has been reported, contributing to the chemical understanding and potential applications of these substances in creating more complex molecules (Baichurin et al., 2019).
Neurokinin-1 Receptor Antagonist
A derivative exhibiting high affinity as an orally active neurokinin-1 receptor antagonist demonstrates the potential for clinical applications in treating emesis and depression, showcasing the versatility of the compound's derivatives in medicinal chemistry (Harrison et al., 2001).
Organosilicon Synthesis
Research on the organosilicon synthesis of isocyanates from furan and thiophene series, including the compound's derivatives, has contributed to advancements in organic synthesis methods, offering new pathways for creating isocyanate derivatives (Lebedev et al., 2006).
Antibacterial and Antioxidant Activities
Some derivatives have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities, indicating the potential of these compounds in developing new antimicrobial and antioxidant agents (Sokmen et al., 2014).
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-15(13(2)23-20-12)5-6-18(21)19-10-16(14-7-9-24-11-14)17-4-3-8-22-17/h3-4,7-9,11,16H,5-6,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNKIBBLNKAVAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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